3-Fluoro-4'-(trifluoromethyl)biphenyl-4-carbaldehyde

Description

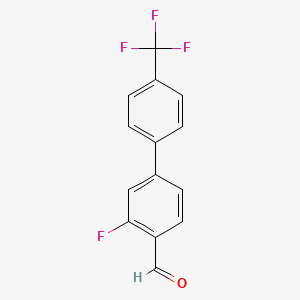

3-Fluoro-4'-(trifluoromethyl)biphenyl-4-carbaldehyde is a biphenyl derivative featuring a fluorine atom at the 3-position of the first benzene ring, a trifluoromethyl (-CF₃) group at the 4'-position of the second ring, and a carbaldehyde (-CHO) group at the 4-position. This compound’s structure combines electron-withdrawing substituents (F and -CF₃) with a reactive aldehyde moiety, making it valuable in medicinal chemistry and materials science. Its synthesis typically involves Suzuki-Miyaura cross-coupling reactions, as seen in analogous biphenyl systems .

Properties

IUPAC Name |

2-fluoro-4-[4-(trifluoromethyl)phenyl]benzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8F4O/c15-13-7-10(1-2-11(13)8-19)9-3-5-12(6-4-9)14(16,17)18/h1-8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJXJYGCBKLXIPV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=C(C=C2)C=O)F)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8F4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-4’-(trifluoromethyl)biphenyl-4-carbaldehyde typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between aryl halides and boronic acids. The process involves the following steps:

Preparation of Boronic Acid: The boronic acid derivative of 3-fluoro-4’-(trifluoromethyl)biphenyl is prepared.

Coupling Reaction: The boronic acid is then coupled with 4-bromobenzaldehyde in the presence of a palladium catalyst, such as Pd(PPh3)4, and a base like K2CO3 in an aqueous or alcoholic solvent.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4’-(trifluoromethyl)biphenyl-4-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents like NaBH4 or LiAlH4.

Substitution: The fluoro and trifluoromethyl groups can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include KMnO4 and CrO3.

Reduction: NaBH4 and LiAlH4 are frequently used reducing agents.

Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products Formed

Oxidation: 3-Fluoro-4’-(trifluoromethyl)biphenyl-4-carboxylic acid.

Reduction: 3-Fluoro-4’-(trifluoromethyl)biphenyl-4-methanol.

Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.

Scientific Research Applications

3-Fluoro-4’-(trifluoromethyl)biphenyl-4-carbaldehyde is utilized in several scientific research fields:

Chemistry: As a building block in the synthesis of complex organic molecules and pharmaceuticals.

Biology: Used in the study of enzyme interactions and as a probe in biochemical assays.

Medicine: Investigated for its potential use in drug development due to its unique structural properties.

Industry: Employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3-Fluoro-4’-(trifluoromethyl)biphenyl-4-carbaldehyde exerts its effects involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The fluoro and trifluoromethyl groups enhance the compound’s lipophilicity and metabolic stability, making it a valuable tool in medicinal chemistry .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations: Positional and Functional Group Differences

Compound A : 3'-(Trifluoromethyl)biphenyl-4-carboxaldehyde

- Structure : Lacks the fluorine at position 3 but retains the -CF₃ group at 3' and the aldehyde at position 4.

- Steric and electronic profiles differ due to -CF₃ placement at 3' (meta) instead of 4' (para), influencing dipole moments and intermolecular interactions .

Compound B : 3-Fluoro-3'-(trifluoromethyl)biphenyl-4-carbaldehyde (CAS 893637-55-3)

- Structure : A positional isomer with -CF₃ at 3' instead of 4'.

- Key Differences :

Compound C : Biphenyl-4-carbaldehyde

- Structure: No substituents on either ring.

- Key Differences :

- Simpler structure lacks electron-withdrawing groups, resulting in higher electron density at the aldehyde. This increases susceptibility to nucleophilic attack but reduces stability under acidic or oxidative conditions.

- Lower molecular weight (MW = 182.22 g/mol) compared to the target compound (estimated MW ~268–272 g/mol) .

Compound D : 3-Fluoro-4′-hydroxybiphenyl-4-carbaldehyde oxime

- Structure : Replaces -CF₃ with a hydroxyl (-OH) group and the aldehyde with an oxime (-CH=N-OH).

- Key Differences :

Physicochemical Properties and Reactivity

A comparative analysis of key properties is summarized below:

| Property | Target Compound | Compound A | Compound B | Compound C | Compound D |

|---|---|---|---|---|---|

| Molecular Formula | C₁₄H₈F₄O | C₁₄H₉F₃O | C₁₄H₈F₄O | C₁₃H₁₀O | C₁₃H₁₀FNO₂ |

| Key Substituents | 3-F, 4'-CF₃, 4-CHO | 3'-CF₃, 4-CHO | 3-F, 3'-CF₃ | None | 3-F, 4'-OH, Oxime |

| Electrophilicity (CHO) | High | Moderate | High | Low | Moderate |

| LogP (Predicted) | ~3.5 | ~3.2 | ~3.4 | ~2.8 | ~1.9 |

| Applications | Pharmaceuticals | Agrochemicals | Materials | Intermediates | Bioassays |

- Electrophilicity : The target compound’s aldehyde is highly electrophilic due to dual electron-withdrawing effects from -F and -CF₃, facilitating nucleophilic additions (e.g., oxime formation) .

- Lipophilicity : The -CF₃ group increases LogP, enhancing membrane permeability, critical for drug candidates.

Biological Activity

3-Fluoro-4'-(trifluoromethyl)biphenyl-4-carbaldehyde, with the CAS number 871250-25-8, is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a biphenyl structure with a trifluoromethyl group and a fluorine atom attached to the aromatic rings. The aldehyde functional group enhances its reactivity, making it suitable for various biological interactions.

Biological Activity Overview

The biological activity of this compound has been explored in several studies, highlighting its potential as an inhibitor of key biological pathways.

The compound's mechanism of action primarily involves enzyme inhibition and modulation of receptor activity. It has been shown to interact with specific molecular targets, leading to significant biological responses. For instance, its ability to form stable complexes with proteins suggests a role in enzyme inhibition and receptor modulation.

In Vitro Studies

- Enzyme Inhibition : Studies have demonstrated that this compound exhibits potent inhibitory effects on certain enzymes involved in metabolic pathways. For example, it was found to inhibit adenylyl cyclase type 1 (AC1), which plays a crucial role in cAMP signaling pathways associated with pain sensitization .

- Potentiation of Receptor Activity : In assays involving dopamine receptors, this compound has been identified as a positive allosteric modulator (PAM), enhancing the efficacy of dopamine without altering its potency . This suggests potential therapeutic applications in treating disorders related to dopamine signaling.

In Vivo Studies

Case studies involving animal models have provided insights into the pharmacological effects of the compound:

- Pain Models : In reserpinized mice, this compound demonstrated enhanced recovery from decreased locomotor activity, indicating its potential role in pain management .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with structurally related compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 4'-Fluoro-4-(trifluoromethyl)biphenyl | Structure | Moderate enzyme inhibition |

| Methyl (4-chloro-3-trifluoromethylphenyl)carbamate | - | Effective against certain cancer cell lines |

| 4-[4-Chloro-3-(trifluoromethyl)phenyl]-4-piperidinol | - | Potent analgesic effects |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.